molecular formula C15H12ClIO3 B2439155 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 345985-63-9

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

Cat. No.: B2439155
CAS No.: 345985-63-9
M. Wt: 402.61
InChI Key: CAYYTQHLECLMNY-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is a high-purity chemical compound supplied for use in organic synthesis and pharmaceutical research. This benzaldehyde derivative is characterized by its distinct molecular substitutions, including a 2-chlorobenzyloxy protector group, an iodine atom, and a methoxy group on the benzene ring, which make it a valuable intermediate for constructing more complex molecular architectures . As a specialized organic building block, this compound is primarily used in chemical synthesis. The presence of the aldehyde group provides a reactive site for condensation and nucleophilic addition reactions, while the iodine atom offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . The 2-chlorobenzyloxy group is a common protecting group for phenols, and its specific steric and electronic properties can influence the course of synthesis . Researchers may employ this compound in the development of novel pharmaceutical candidates, ligands, or functional materials. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO3/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYYTQHLECLMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl alcohol with 3-iodo-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid.

    Reduction: 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
  • 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
  • 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is unique due to the presence of the iodine atom, which can significantly impact its reactivity and interactions with other molecules

Biological Activity

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde, a compound with significant structural complexity, has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical identifiers are as follows:

PropertyValue
CAS Number 5438-36-8
Molecular Formula C15H12ClIO3
Molecular Weight 311.16 g/mol
IUPAC Name This compound
PubChem CID 329795096

Antitumor Activity

Recent studies have indicated that derivatives of benzaldehyde compounds exhibit notable antitumor activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study focusing on structurally related compounds demonstrated significant cytotoxic effects in breast cancer models, particularly in MDA-MB-231 cells, which are known for their aggressive nature .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Research has shown that certain benzaldehyde derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine and iodine, appears to enhance these effects, suggesting a structure-activity relationship that warrants further investigation .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor proliferation and survival.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the antimicrobial activity of benzaldehyde derivatives, contributing to cellular damage in pathogens .

Case Study 1: Antitumor Efficacy

In a controlled study, a derivative of this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. This suggests potential for use as an adjunct therapy in cancer treatment .

Case Study 2: Antimicrobial Testing

A series of tests conducted on bacterial strains revealed that the compound exhibited substantial inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Q & A

Basic: What are the standard synthetic routes for 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde, and what critical parameters influence yield?

Answer:
The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A key step is the Williamson ether synthesis to introduce the 2-chlorobenzyloxy group, as demonstrated in the reaction of p-hydroxybenzaldehyde with 2-chlorobenzyl chloride in dry acetonitrile under ambient conditions for 24 hours . Subsequent iodination at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent. Critical parameters include:

  • Temperature control : Excessive heat may lead to dehalogenation or byproduct formation.
  • Solvent choice : Acetonitrile or DMF enhances nucleophilic substitution efficiency.
  • Purification : Recrystallization from ethanol or column chromatography ensures purity .

Advanced: How can regioselectivity challenges in introducing iodine at the 3-position be addressed during synthesis?

Answer:
Regioselective iodination requires careful control of directing groups and reaction conditions. The methoxy group at the 5-position acts as an electron-donating group, directing electrophilic substitution to the ortho (3-position) and para positions. To favor 3-iodination:

  • Use of steric hindrance : Bulky reagents like NIS may reduce para substitution.
  • Templating agents : Lewis acids (e.g., BF₃·OEt₂) can coordinate with the aldehyde group, directing iodination to the desired position.
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (3-iodo), while higher temperatures may shift equilibrium toward para products .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • IR spectroscopy : Identifies key functional groups (e.g., aldehyde C=O stretch at ~1689 cm⁻¹, ether C-O at ~1255 cm⁻¹) .
  • NMR :
    • ¹H NMR: Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm); aromatic protons show splitting patterns reflecting substitution patterns.
    • ¹³C NMR: The aldehyde carbon resonates at ~δ 190–200 ppm.
  • Mass spectrometry (HRMS) : Confirms molecular weight (C₁₅H₁₂ClIO₃, expected [M+H]⁺ = 418.93) .

Advanced: How does computational modeling (e.g., DFT) assist in predicting reactivity or interaction profiles?

Answer:
Density Functional Theory (DFT) calculations can:

  • Predict electrophilic substitution sites : Molecular electrostatic potential maps highlight electron-rich regions prone to iodination.
  • Optimize reaction pathways : Transition state analysis minimizes energy barriers for desired products.
  • Evaluate biological interactions : Docking studies (e.g., with serotonin receptors) assess binding affinity, leveraging the compound’s aldehyde group as a hydrogen bond acceptor .

Basic: What are the common purification methods post-synthesis?

Answer:

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.
  • Column chromatography : Silica gel with gradient elution (e.g., hexane:EtOAc 8:2 → 6:4) separates iodinated byproducts.
  • Solvent extraction : Dichloromethane/water partitions remove unreacted starting materials .

Advanced: What strategies mitigate contradictions in reported reaction yields from different methodologies?

Answer:
Discrepancies often arise from:

  • Impurity in reagents : Use of anhydrous solvents and freshly distilled 2-chlorobenzyl chloride improves reproducibility.
  • Catalyst variability : Trace metal contaminants (e.g., Fe³⁺) in solvents can alter iodination rates; chelating agents (EDTA) may suppress this.
  • Analytical calibration : Standardized HPLC or GC-MS protocols ensure consistent yield quantification .

Basic: How to confirm the compound's structural integrity via crystallography?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation:

  • Crystal growth : Slow evaporation from ethanol yields diffraction-quality crystals.
  • Key metrics : Bond angles (e.g., C4–O2–C8 = 117.4°) and torsional parameters validate the 2-chlorobenzyloxy group’s orientation .

Advanced: How to evaluate the compound's potential as a pharmacophore in drug design?

Answer:

  • Fragment-based screening : The aldehyde moiety can form Schiff bases with lysine residues, enabling covalent inhibition.
  • SAR studies : Modifying the iodine or methoxy groups alters lipophilicity (logP) and target engagement.
  • In vitro assays : Test against kinase or GPCR targets (e.g., dopamine D2 receptors) using radioligand binding assays .

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